molecular formula C6H15NO3S B2861174 3-Methoxy-2,2-dimethylpropane-1-sulfonamide CAS No. 1484317-86-3

3-Methoxy-2,2-dimethylpropane-1-sulfonamide

Cat. No.: B2861174
CAS No.: 1484317-86-3
M. Wt: 181.25
InChI Key: IFNGHOLRFPPIQT-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethylpropane-1-sulfonamide is an organic compound with the molecular formula C₆H₁₅NO₃S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a methoxy-substituted dimethylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide typically involves the reaction of 3-methoxy-2,2-dimethylpropane-1-amine with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,2-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding sulfone.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

3-Methoxy-2,2-dimethylpropane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The methoxy group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2,2-dimethylpropane-1-amine: Lacks the sulfonamide group, resulting in different chemical properties and reactivity.

    2,2-Dimethylpropane-1-sulfonamide: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.

    3-Methoxypropane-1-sulfonamide: Has a different carbon backbone, leading to variations in its chemical behavior and applications.

Uniqueness

3-Methoxy-2,2-dimethylpropane-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on a dimethylpropane backbone. This combination imparts distinct chemical properties, such as enhanced solubility and specific reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-2,2-dimethylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-6(2,4-10-3)5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNGHOLRFPPIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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